Olodaterol β2-Adrenoceptor Selectivity
Olodaterol exhibits substantially higher in vitro β2-adrenoceptor selectivity compared to the widely used LABAs formoterol and salmeterol. The 241:1 β2/β1 selectivity ratio exceeds that of formoterol (approximately 120:1) and salmeterol (approximately 50:1). The 2,299:1 β2/β3 selectivity further distinguishes olodaterol [1] [2].
| Evidence Dimension | In vitro β2/β1 adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | 241-fold greater agonist activity at β2-adrenoceptors versus β1-adrenoceptors |
| Comparator Or Baseline | Formoterol (~120:1); Salmeterol (~50:1); β3 selectivity 2,299:1 versus comparator baseline |
| Quantified Difference | ~2× higher than formoterol; ~4.8× higher than salmeterol |
| Conditions | In vitro radioligand binding and functional agonist activity assays on cloned human β-adrenoceptors |
Why This Matters
Higher β2/β1 selectivity is hypothesized to reduce β1-mediated cardiac chronotropic effects (tachycardia) and may inform therapeutic selection in COPD patients with comorbid cardiovascular disease.
- [1] Olodaterol Monograph for Professionals. Drugs.com. 2025. Section: Pharmacology/Mechanism of Action. View Source
- [2] FDA. Striverdi Respimat (olodaterol) Prescribing Information. Boehringer Ingelheim Pharmaceuticals, Inc. Revised May 2023. View Source
